4'-Hydroxy Diclofenac-13C6 is a specifically labeled derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation []. Diclofenac undergoes metabolism in the body, with 4'-hydroxydiclofenac being one of its active metabolites []. The 13C6 label in 4'-Hydroxy Diclofenac-13C6 consists of all six carbon atoms enriched with the stable isotope 13C []. This isotopic enrichment allows scientists to easily distinguish the labeled metabolite from other components in the body using a technique called mass spectrometry [].
By administering 4'-Hydroxy Diclofenac-13C6 to research subjects and analyzing their blood, urine, and other tissues using mass spectrometry, scientists can track the fate of the labeled diclofenac molecule in the body []. This information provides valuable insights into:
4'-Hydroxy Diclofenac-13C6 is a stable isotope-labeled derivative of 4'-Hydroxy Diclofenac, which itself is a major metabolite of the nonsteroidal anti-inflammatory drug Diclofenac. The compound has the molecular formula and a molecular weight of approximately 318.10 g/mol. The presence of the carbon-13 isotope allows for enhanced tracking and analysis in pharmacokinetic studies and metabolic research. This compound is primarily utilized in scientific research to study the metabolism and pharmacodynamics of Diclofenac in biological systems .
If this compound is a novel research molecule, further studies could investigate:
The metabolic pathway primarily involves cytochrome P450 enzymes, particularly CYP2C9, which convert Diclofenac into its hydroxylated forms, including 4'-Hydroxy Diclofenac .
4'-Hydroxy Diclofenac-13C6 exhibits biological activities similar to its parent compound, Diclofenac. It possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling. Its pharmacological profile makes it relevant for studying the efficacy and safety of nonsteroidal anti-inflammatory drugs in clinical settings .
The synthesis of 4'-Hydroxy Diclofenac-13C6 typically involves the following steps:
This method ensures high specificity and purity for research applications .
4'-Hydroxy Diclofenac-13C6 is primarily used in:
The incorporation of stable isotopes enhances the accuracy of these studies by allowing precise tracking of drug metabolism .
Interaction studies involving 4'-Hydroxy Diclofenac-13C6 focus on its role as a metabolite in drug-drug interactions. Key points include:
These studies are crucial for developing safer therapeutic regimens involving nonsteroidal anti-inflammatory drugs.
Several compounds share structural similarities or metabolic pathways with 4'-Hydroxy Diclofenac-13C6. These include:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
4'-Hydroxydiclofenac | Hydroxylated derivative | Major metabolite with anti-inflammatory activity |
Diclofenac | Parent compound | Broad-spectrum anti-inflammatory effects |
5-Hydroxy Diclofenac | Another hydroxylated form | Different position of hydroxyl group |
Mefenamic Acid | Nonsteroidal anti-inflammatory | Different mechanism but similar therapeutic use |
The uniqueness of 4'-Hydroxy Diclofenac-13C6 lies in its stable isotope labeling, which provides distinct advantages for tracing metabolic pathways compared to its analogs .